![molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6](/img/structure/B10902.png)
Methyl 1-methyl-1H-indazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate involves several steps, including nucleophilic substitution reactions and cyclization processes. One method described involves the synthesis of a related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, starting from 1H-1,2,4-triazole, indicating the versatility of synthesis methods for related structures (Xue Feng, 2005).
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic and crystallographic techniques. The compound crystallizes in a specific form, and its crystal structure can be determined through X-ray diffraction, providing insights into its molecular conformation and interactions within the crystal lattice (Takahiro Doi & Takayuki Sakai, 2023).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution. The reactivity of indazoles, including this compound, towards N-methylation has been studied, providing insights into its chemical behavior and the influence of substitution on its reactivity (M. Palmer et al., 1975).
Scientific Research Applications
Catalytic Efficiency : A study by Hu et al. (2019) describes the use of a methyl triazole-4-carboxylate gold(I) complex, which shows excellent catalytic efficiency in allene synthesis and alkyne hydration with low catalyst loadings (Hu et al., 2019).
Pharmaceutical Intermediates : Feng (2005) discusses the synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate with high yield and purity, making it a promising intermediate for pharmaceuticals and biotechnology applications (Feng, 2005).
Crystal Structure Analysis : The work by Glaser et al. (1993) notes the formation of the methyl ester of 1H-indazole-3-carboxylic acid in specific chemical reactions, with its crystal structure suggesting potential viability for further applications (Glaser et al., 1993).
Synthesis of Oxazole Derivatives : Reddy et al. (2013) describe a method for preparing novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, providing a simple method for preparing complex derivatives (Reddy et al., 2013).
Anti-Inflammatory and Analgesic Activity : A study by Reddy et al. (2015) indicates that new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives show promising anti-inflammatory and analgesic activities (Reddy et al., 2015).
Kinase Inhibitors Synthesis : Chevalier et al. (2018) present a general method for nitrosation of indoles, enabling the conversion into 1H-indazole-3-carboxaldehydes, which are potential kinase inhibitors (Chevalier et al., 2018).
Inhibition of Enzymes : A study by Nawaz et al. (2021) highlights that indazole derivatives exhibit good inhibitory potential against -amylase and -glucosidase enzymes (Nawaz et al., 2021).
Potential Anti-Arthritic Effects : Research by Bistocchi et al. (1981) shows that new indazole derivatives have potential antiarthritic effects at lower doses than toxic ones (Bistocchi et al., 1981).
Intermediate N-Heterocyclic Carbenes : Schmidt et al. (2006) demonstrate that 1.2-Dimethylindazolium-3-carboxylates can be converted into amidates, serving as intermediates for further synthesis (Schmidt et al., 2006).
N-Methylation Reactivity : Palmer et al. (1975) discuss the reactivity of indazoles towards N-methylation, with 1-methyl isomers being predominant, and the use of 1H n.m.r. spectra for methylation position analysis (Palmer et al., 1975).
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indazole-3-carboxylate is a complex organic compound Similar indazole derivatives have been studied for their inhibitory effects on human neutrophil elastase .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this specific compound with its targets.
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways, including those involved in cell proliferation .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
properties
IUPAC Name |
methyl 1-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWFNXKOCOIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552092 | |
Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109216-60-6 | |
Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.